N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NOS |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
N-(1-thiophen-2-ylbutyl)prop-2-ynamide |
InChI |
InChI=1S/C11H13NOS/c1-3-6-9(12-11(13)4-2)10-7-5-8-14-10/h2,5,7-9H,3,6H2,1H3,(H,12,13) |
InChI Key |
BTFSBWAGXHULJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CS1)NC(=O)C#C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N 1 Thiophen 2 Yl Butyl Prop 2 Ynamide
Reactivity of the Ynamide Functional Group
The ynamide functional group, characterized by a nitrogen atom bearing an electron-withdrawing group attached to a carbon-carbon triple bond, exhibits a unique electronic structure that imparts both nucleophilic and electrophilic characteristics. acs.org This dual reactivity makes ynamides exceptionally versatile building blocks in organic synthesis. The reactivity can be modulated by the nature of the electron-withdrawing group on the nitrogen atom, which influences the electronic properties of the alkyne. acs.org
Nucleophilic Character of the Triple Bond
The nucleophilicity of the ynamide triple bond arises from the delocalization of the nitrogen atom's lone pair of electrons into the alkyne system. This donation of electron density increases the electron richness of the triple bond, particularly at the β-carbon (the carbon atom not attached to the nitrogen). This heightened electron density makes the β-carbon susceptible to attack by electrophiles.
This behavior is a defining feature of ynamide chemistry, distinguishing them from standard alkynes which are generally less nucleophilic. nih.gov The polarization of the triple bond renders ynamides as useful synthons for a variety of transformations, including regioselective additions and cyclizations. acs.org The electron-donating capacity of the amino moiety, even when tempered by an electron-withdrawing group, generates a strongly polarized triple bond, which is key to its synthetic potential.
Electrophilic Character of the Triple Bond
Conversely, the ynamide functional group also possesses electrophilic properties. The α-carbon of the triple bond (adjacent to the nitrogen) is electron-deficient due to the inductive effects of the nitrogen and its associated electron-withdrawing group. This allows the ynamide to react with nucleophiles.
The electrophilic character is often enhanced by the presence of a catalyst, such as a transition metal or a Lewis acid. nih.gov For instance, gold(I) catalysts are commonly used to activate ynamides, leading to the formation of highly electrophilic keteniminium ion intermediates. nih.gov These intermediates are readily attacked by a wide range of nucleophiles, enabling various synthetic transformations. This activation strategy is central to many complex ring-forming reactions involving ynamides. nih.gov This dual reactivity profile allows ynamides to act as "ambivalent" synthons, participating in reactions with both electrophiles and nucleophiles.
Polarization Effects and Resonant Structures
The ambivalent reactivity of ynamides can be rationalized by considering their key resonance structures. The delocalization of the nitrogen's lone pair electrons across the triple bond leads to two principal resonance contributors:
Structure A (Ynamide form): The standard representation with a neutral nitrogen atom and a carbon-carbon triple bond.
Structure B (Keteniminium form): A charge-separated form where the nitrogen bears a positive charge and the β-carbon has a negative charge, with a double bond between the nitrogen and the α-carbon, and another between the α- and β-carbons (an allene-like structure).

This inherent polarization is crucial to the reactivity of the molecule. nih.gov The keteniminium resonance structure (B) explicitly illustrates the nucleophilic character of the β-carbon. Upon coordination to an electrophile or a metal catalyst, the formation of a keteniminium ion intermediate becomes favorable, which then serves as a potent electrophile for subsequent reactions.
Cycloaddition Reactions
The unique electronic properties of ynamides make them excellent partners in various cycloaddition reactions, providing rapid access to complex carbocyclic and heterocyclic scaffolds. nih.gov
[3+2] Annulation Reactions
Ynamides can participate as versatile components in [3+2] annulation (or cycloaddition) reactions to construct five-membered rings, which are prevalent motifs in natural products and pharmaceuticals. thieme.dersc.org In some mechanisms, ynamides can function as neutral three-atom components (TACs). For instance, in thermally induced intramolecular [3+2] cycloadditions with alkynes, ynamides can lead to the formation of functionalized pyrroles. acs.org This transformation is proposed to proceed through a stepwise mechanism involving a pyrrolium ylide intermediate, followed by a 1,2-shift of the electron-withdrawing group on the nitrogen to yield the final pyrrole product. acs.org
The following table presents data from a study on the intramolecular [3+2] cycloaddition of ynamides with tethered alkynes, illustrating the scope of this transformation.
Table 1: Intramolecular [3+2] Cycloaddition of Ynamide-Tethered Alkynes Data extracted from a study on analogous ynamide systems to illustrate the general reaction.
| Ynamide Substrate (EWG on Nitrogen) | Tethered Alkyne Substituent (R) | Solvent / Temperature | Product (Pyrrole Derivative) | Yield (%) |
|---|---|---|---|---|
| Tosyl (Ts) | Phenyl (Ph) | Toluene / 110 °C | 1-Ts-4-Ph-fused pyrrole | 85 |
| Mesyl (Ms) | Phenyl (Ph) | Toluene / 110 °C | 1-Ms-4-Ph-fused pyrrole | 78 |
| Tosyl (Ts) | Trimethylsilyl (TMS) | Toluene / 110 °C | 1-Ts-4-TMS-fused pyrrole | 91 |
| Tosyl (Ts) | n-Butyl (n-Bu) | Toluene / 110 °C | 1-Ts-4-n-Bu-fused pyrrole | 72 |
Hexa-dehydro-Diels–Alder (HDDA) Reactions
The Hexa-dehydro-Diels–Alder (HDDA) reaction is a powerful transformation for the de novo synthesis of benzenoid rings. nih.gov The reaction involves the thermal [4+2] cycloisomerization of a 1,3-diyne with a third alkyne (the diynophile) to generate a highly reactive benzyne intermediate. acs.orgnih.gov This intermediate can then be trapped in situ by a variety of reagents to yield complex aromatic products. acs.org
While N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide itself is a simple ynamide and not a 1,3-diyne, related 1,3-butadiynamides can serve as the 4π component in HDDA reactions. nih.gov The polarization imparted by the ynamide nitrogen facilitates these reactions. The HDDA reaction is notable for proceeding under simple thermal conditions, free of metals or external reagents. nih.gov The versatility of this method allows for the generation of benzynes that can be trapped by various nucleophiles, including nitrogen-containing heterocycles.
The table below provides examples of HDDA reactions involving triyne precursors, which cyclize to form benzyne intermediates that are subsequently trapped.
Table 2: Representative Hexa-dehydro-Diels–Alder (HDDA) Reactions Data from studies on triyne systems illustrating the HDDA benzyne formation and trapping process.
| Triyne Precursor | Trap | Conditions | Final Aromatic Product | Yield (%) |
|---|---|---|---|---|
| 1,3,8-Nonatriyne | Benzene (solvent) | 110 °C | Indane | 75 |
| 1,3,9-Decatriyne | 1,3-Cyclohexadiene | 80 °C | Diels-Alder adduct of tetralin | 91 |
| Ether-tethered triyne | Intramolecular (tethered alcohol) | 80 °C | Substituted dihydrobenzofuran | 88 |
| Amine-tethered triyne | N-Heterocyclic Carbene Borane | Toluene / 110 °C | Arylborane adduct | 68 |
Other Cycloaddition Pathways (e.g., [2+2] cycloaddition)
The propargylamide moiety, specifically the ynamide character of the alkyne, makes this compound a candidate for various cycloaddition reactions beyond the more common [4+2] pathways. Among these, the [2+2] cycloaddition is a significant transformation for constructing four-membered rings. Ynamides have been shown to participate in Ficini-type [2+2] cycloadditions with electron-deficient alkenes such as enones. nih.govnih.gov
Historically, the thermal [2+2] cycloaddition of ynamides with enones was challenging due to the lower nucleophilicity of ynamides compared to ynamines. acs.org However, research has demonstrated that this transformation can be facilitated using transition-metal Lewis acids. For instance, a copper-catalyzed Ficini [2+2] cycloaddition using N-sulfonyl-substituted ynamides has been successfully developed, employing catalysts like CuCl₂ and AgSbF₆. nih.govnih.gov More recently, metal-free alternatives have emerged, including Brønsted acid-catalyzed variants and catalyst-free, thermally driven processes with highly reactive partners like cyclic isoimidium salts, which yield stable cyclobutenamide products in excellent yields. acs.orgrsc.org
The general mechanism for these reactions, whether thermal or catalyzed, typically involves a stepwise process initiated by the nucleophilic attack of the ynamide's β-carbon onto the electron-deficient alkene. This forms a zwitterionic intermediate which then undergoes ring closure to furnish the cyclobutene product. For the subject compound, this compound, reaction with a suitable enone under appropriate catalytic or thermal conditions could foreseeably yield a corresponding cyclobutenamide derivative.
Addition Reactions to the Alkyne Moiety
The electron-withdrawing nature of the adjacent amide group polarizes the alkyne in this compound, making it susceptible to a variety of addition reactions.
Aminoacylation and Aminosulfonylation
Aminoacylation is the process of adding an aminoacyl group to a compound. In synthetic chemistry, this can refer to the addition of a protected amino acid to a substrate. While direct aminoacylation of an alkyne is not a standard transformation, a plausible pathway could involve the nucleophilic addition of an amine to the alkyne, followed by acylation of the resulting enamine or imine. Alternatively, an aminoacyl radical could potentially add across the triple bond. The chemical aminoacylation of dinucleotides, for example, often involves activating an N-protected amino acid as a cyanomethyl ester, which then reacts with a hydroxyl group. beilstein-journals.org A similar strategy for activating an amino acid might enable its addition to the alkyne under specific catalytic conditions, although this remains a largely speculative pathway for this class of substrates.
Aminosulfonylation, the addition of an aminosulfonyl group, is a less common transformation. Conceptually, it could proceed through a radical addition mechanism or a metal-catalyzed process, but specific methodologies for the aminosulfonylation of propargylamides are not well-documented in the literature.
Hydrofunctionalization Reactions
Hydrofunctionalization involves the addition of an H-X molecule across the triple bond. For this compound, hydroamination and hydrothiolation are two key examples.
Hydroamination is the addition of an N-H bond across the alkyne. This can be achieved through various catalytic systems. Base-mediated intramolecular hydroamination of propargylamines has been used to synthesize imidazole derivatives through a 5-exo-dig cycloisomerization. organic-chemistry.org For intermolecular reactions, zinc triflate has been shown to catalyze the hydroamination of propargylamides with amines to form substituted imidazoles. rsc.org Rhodium complexes have also been employed for the atroposelective hydroamination of alkynes. nih.gov These methods highlight the potential to functionalize the alkyne moiety with a diverse range of amines.
Hydrothiolation , the addition of an S-H bond, is an efficient method for creating vinyl sulfides. nih.govthieme.de The reaction can be catalyzed by transition metals like rhodium or scandium, or proceed via radical mechanisms. For propargylamides, this reaction would lead to the formation of β-thioenamides, with the regioselectivity (Markovnikov vs. anti-Markovnikov) often being controlled by the choice of catalyst and conditions. nih.gov
Nucleophilic Conjugate Additions
The alkyne in this compound is an activated alkyne, or an acetylenic Michael acceptor, making it highly susceptible to nucleophilic conjugate addition (also known as Michael addition). masterorganicchemistry.com In this reaction, a nucleophile attacks the β-carbon of the alkyne, with the resulting negative charge being stabilized by the adjacent amide group. wikipedia.org
A wide array of "soft" nucleophiles can participate in this transformation, including thiols, amines, and enolates. masterorganicchemistry.com The addition of thiols (a form of hydrothiolation) to ynamides under basic conditions, for instance, proceeds efficiently to give the β-addition product with high regio- and stereoselectivity. researchgate.netresearchgate.net This reactivity is crucial for applications such as the chemoselective modification of cysteine residues in peptides. researchgate.net Similarly, amines can add in a conjugate fashion to yield enamines. The reaction conditions, particularly the pH, can be tuned to favor this β-addition pathway over other potential reactions. researchgate.net
| Nucleophile Type | General Reagent | Expected Product | Typical Conditions |
|---|---|---|---|
| Thiol | R-SH | β-Thioenamide | Base-mediated (e.g., phosphate buffer) |
| Amine | R₂-NH | Enamine | Neutral or basic |
| Enolate | Malonic Ester + Base | β-Alkenyl malonate derivative | Base-mediated (e.g., NaOEt) |
| Organocuprate | R₂CuLi | β-Substituted enamide | Aprotic solvent, low temperature |
Transition Metal-Catalyzed Transformations
C-H/N-H Oxidative Annulation Mechanisms
A powerful transformation applicable to this compound is the transition metal-catalyzed oxidative annulation involving the activation of both a C-H bond on the thiophene (B33073) ring and the N-H bond of the amide. Rhodium(III) catalysts are particularly effective for this type of reaction, coupling amides with alkynes to form heterocyclic products like isoquinolones. nih.govnih.gov
The widely accepted mechanism for this transformation begins with the coordination of the amide to the Rh(III) center, followed by deprotonation of the amide N-H bond to form a rhodium-amido complex. Subsequently, an intramolecular C-H activation (cyclometalation) occurs at the ortho-position of the aromatic or heteroaromatic ring (in this case, the C3 position of the thiophene ring), forming a five-membered rhodacycle intermediate. nih.gov This rhodacycle then undergoes coordination and migratory insertion of the alkyne from the propargylamide moiety. The final step is a reductive elimination, which forms the new heterocyclic ring and regenerates a Rh(I) species. An oxidant, typically a copper(II) salt like Cu(OAc)₂, is used in stoichiometric amounts to re-oxidize the catalyst back to the active Rh(III) state, completing the catalytic cycle. nih.govresearchgate.net
This C-H/N-H annulation strategy has been applied to a wide range of amides, including those derived from heteroaromatic systems like thiophene, and various internal and terminal alkynes. researchgate.netmdpi.com The reaction generally exhibits high functional group tolerance and regioselectivity. nih.govnih.gov
| Amide Substrate (Analogue) | Alkyne Partner | Catalyst | Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzamide | Diphenylacetylene | [RhCpCl₂]₂ | Cu(OAc)₂ | MeOH | 95 | nih.gov |
| Pivalamide | 1-Phenyl-1-propyne | [RhCpCl₂]₂ | Cu(OAc)₂ | t-AmylOH | 85 | nih.gov |
| Thiophene-2-carboxamide | 4-Octyne | [RhCp(OAc)₂] | Cu(OAc)₂ | DCE | 94 | researchgate.net |
| N-Acetyl aniline | 1-Phenyl-1-propyne | [RhCpCl₂]₂ | Cu(OAc)₂ | t-AmylOH | 81 | acs.org |
| 2-Phenyl-1H-indole | Diphenylacetylene | [RhCp*Cl₂]₂ | Air (O₂) | Xylenes | 81 | mdpi.com |
Alkyne Insertion Pathways
Transition metal-catalyzed reactions involving N-substituted propargylamides often proceed through pathways involving the insertion of the alkyne moiety into a metal-ligand bond. In analogous systems, rhodium and palladium catalysts are frequently employed to initiate such transformations.
For instance, rhodium(III)-catalyzed C-H activation of an aromatic or heteroaromatic ring can lead to the formation of a rhodacycle intermediate. Subsequent coordination of the pendant alkyne to the rhodium center is followed by migratory insertion of the alkyne into the rhodium-carbon or rhodium-nitrogen bond. This insertion step is crucial in the formation of new cyclic structures. The specific pathway, whether insertion occurs into the M-C or M-N bond, can be influenced by the ligand environment and the nature of the substituents on the amide and alkyne.
Similarly, palladium(II)-catalyzed cyclizations of propargylamides have been reported, which likely proceed through the formation of a π-alkyne complex. Intramolecular nucleophilic attack by the amide nitrogen or another nucleophilic portion of the molecule onto the activated alkyne can then occur, leading to cyclized products. The precise nature of the alkyne insertion would be a key determinant of the final product structure.
Reductive Elimination Processes
Reductive elimination is a fundamental step in many catalytic cycles, typically following oxidative addition and migratory insertion, and results in the formation of the final product and regeneration of the catalyst. In the context of reactions involving this compound, reductive elimination would likely be the product-forming step in cross-coupling or cyclization reactions.
For a catalytic cycle involving this compound, a plausible sequence could involve the oxidative addition of a metal catalyst to a substrate, followed by coordination and insertion of the alkyne. The resulting organometallic intermediate, likely a Pd(IV) or a similar high-valent species, would then undergo reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. The groups to be eliminated must typically be positioned cis to each other on the metal center. nih.govberkeley.edu The thermodynamics and kinetics of this step are influenced by factors such as the steric bulk of the ligands, the electron density at the metal center, and the nature of the groups being eliminated. For example, the reductive elimination of C(sp³)–N bonds from alkylpalladium(II) amido complexes has been studied, and the rates are influenced by the electronic and steric properties of both the alkyl and amido ligands. nih.govberkeley.edu
Regioselectivity and Stereoselectivity in Catalytic Cycles
The regioselectivity and stereoselectivity of catalytic reactions involving this compound are critical for controlling the outcome of synthetic transformations. The presence of a chiral center at the carbon atom bearing the thiophene and butyl groups introduces the element of stereoselectivity.
Regioselectivity: In catalytic additions to the alkyne, the regioselectivity is governed by both electronic and steric factors. The polarization of the ynamide triple bond, influenced by the nitrogen atom, typically directs nucleophilic attack to the β-carbon and electrophilic attack to the α-carbon. However, this inherent reactivity can be altered by the choice of catalyst and ligands. For instance, metal-carbonyl chelation has been shown to reverse the regioselectivity in some ynamide reactions. researchgate.net The steric bulk of the N-substituent, in this case, the 1-(thiophen-2-yl)butyl group, can also play a significant role in directing the approach of incoming reagents. nih.gov
Stereoselectivity: Given that this compound possesses a stereocenter, its participation in catalytic cycles can lead to the formation of diastereomeric products. The stereochemical outcome of such reactions would be influenced by the catalyst, the reaction conditions, and the existing stereochemistry of the starting material. In asymmetric catalysis, chiral ligands on the metal center can induce high levels of enantioselectivity or diastereoselectivity by creating a chiral environment that favors the formation of one stereoisomer over others. The development of chiral N,N'-dioxides as ligands, for example, has been shown to be effective in a variety of asymmetric reactions. nih.gov
Reactivity of the Thiophene Moiety
The thiophene ring in this compound is an electron-rich aromatic system that can participate in its own set of characteristic reactions.
Electrophilic Aromatic Substitution Reactions
Thiophene readily undergoes electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation. The sulfur atom in the ring can stabilize the intermediate carbocation (the sigma complex) through resonance, making thiophene significantly more reactive than benzene in these reactions.
Substitution typically occurs preferentially at the C2 (α) position, as the carbocation intermediate formed by attack at this position is more stabilized by resonance than the intermediate from attack at the C3 (β) position. researchgate.net In this compound, the thiophene ring is already substituted at the C2 position. Therefore, further electrophilic substitution would be directed to the other available positions on the ring, primarily the C5 position, which is also an α-position relative to the sulfur atom. The directing effect of the existing alkyl substituent would also influence the regiochemical outcome.
Functional Group Compatibility and Spectator Role
In many catalytic reactions focused on the reactivity of the alkyne or amide portion of this compound, the thiophene moiety can often act as a spectator group. This means that it does not directly participate in the bond-making or bond-breaking steps of the main reaction pathway.
The compatibility of the thiophene ring with various catalytic systems is a significant advantage. For example, thiophene moieties are generally tolerant of palladium-catalyzed cross-coupling conditions, which are widely used in organic synthesis. nih.gov However, the sulfur atom in thiophene can potentially coordinate to and deactivate certain metal catalysts. The choice of catalyst and ligands is therefore crucial to ensure that the desired reaction proceeds efficiently without unwanted side reactions involving the thiophene ring. In some metal complexes containing a thiophene group, it has been observed that the thiophene ring does not coordinate with the metal center. nih.gov The robust nature of the thiophene ring under a variety of reaction conditions makes it a valuable component in the design of complex molecular architectures. researchgate.net
Advanced Spectroscopic Characterization Techniques for N 1 Thiophen 2 Yl Butyl Prop 2 Ynamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectral Analysis
The proton NMR (¹H NMR) spectrum of N-[1-(thiophen-2-yl)butyl]prop-2-ynamide is expected to exhibit a series of distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms and aromatic rings causing a downfield shift (higher ppm values).
The protons of the thiophene (B33073) ring are anticipated to appear in the aromatic region, typically between 6.8 and 7.5 ppm. Due to the substitution at the 2-position, three distinct signals are expected for the thiophene protons, likely appearing as doublets or doublet of doublets, reflecting their coupling to each other. The amide proton (N-H) is expected to show a signal that can vary in chemical shift, often appearing as a broad singlet or a doublet if coupled to the adjacent methine proton, typically in the range of 5.5-8.5 ppm.
The methine proton (CH) attached to both the thiophene ring and the nitrogen atom would be significantly deshielded and is expected to resonate as a multiplet around 5.0-5.5 ppm due to coupling with the adjacent methylene protons of the butyl group and potentially the amide proton. The terminal alkyne proton is a key feature, expected to appear as a sharp singlet around 2.0-3.0 ppm. The protons of the butyl chain will present as a series of multiplets in the upfield region of the spectrum, typically between 0.8 and 1.8 ppm.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Thiophene-H | 6.8 - 7.5 | m |
| Amide-H | 5.5 - 8.5 | br s or d |
| Thiophene-CH-N | 5.0 - 5.5 | m |
| Alkyne-H | 2.0 - 3.0 | s |
| -CH2- (butyl) | 1.2 - 1.8 | m |
| -CH3 (butyl) | 0.8 - 1.0 | t |
¹³C NMR Spectral Analysis
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of 160-170 ppm. The carbons of the thiophene ring will resonate in the aromatic region, between approximately 120 and 145 ppm.
The two sp-hybridized carbons of the alkyne group will have characteristic chemical shifts, with the terminal alkyne carbon appearing around 70-80 ppm and the internal alkyne carbon appearing around 75-85 ppm. The methine carbon attached to the thiophene and nitrogen will be found in the range of 50-60 ppm. The carbons of the butyl chain will appear in the upfield region of the spectrum, typically between 10 and 40 ppm.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Amide) | 160 - 170 |
| Thiophene-C | 120 - 145 |
| Alkyne-C | 75 - 85 |
| Alkyne-CH | 70 - 80 |
| Thiophene-CH-N | 50 - 60 |
| -CH2- (butyl) | 20 - 40 |
| -CH3 (butyl) | 10 - 15 |
2D NMR Techniques for Structural Elucidation
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). For instance, it would show a cross-peak between the amide proton and the methine proton, and correlations between the methine proton and the adjacent methylene protons of the butyl chain. It would also confirm the coupling network within the thiophene ring and the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. pressbooks.pub This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal for the terminal alkyne at ~2.5 ppm would show a cross-peak with the carbon signal around 70-80 ppm, confirming the C-H bond of the alkyne.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Vibrational Modes of Alkynes, Amides, and Thiophenes
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.
Alkyne Group: A sharp, weak to medium absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration of a terminal alkyne. pressbooks.pub The C≡C triple bond stretching vibration is expected to appear as a weak absorption in the range of 2100-2140 cm⁻¹. pressbooks.pub
Amide Group: The N-H stretching vibration of the secondary amide should appear as a single, sharp band of medium intensity in the region of 3350-3450 cm⁻¹. The amide I band (primarily C=O stretching) is a very strong and characteristic absorption expected between 1630 and 1680 cm⁻¹. ucla.edu The amide II band (a combination of N-H bending and C-N stretching) typically appears as a strong band between 1510 and 1570 cm⁻¹.
Thiophene Ring: The C-H stretching vibrations of the thiophene ring are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz The C=C stretching vibrations within the aromatic ring usually give rise to one or more bands in the 1600-1450 cm⁻¹ region. The C-S stretching vibration may be more difficult to identify but can appear in the fingerprint region.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Sharp, Medium-Weak |
| Alkyne | C≡C Stretch | 2100 - 2140 | Weak |
| Secondary Amide | N-H Stretch | 3350 - 3450 | Medium |
| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| Amide | N-H Bend, C-N Stretch (Amide II) | 1510 - 1570 | Strong |
| Thiophene | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Thiophene | C=C Stretch | 1600 - 1450 | Medium-Weak |
| Alkyl | C-H Stretch | 2850 - 2960 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.
For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. A common fragmentation pathway for amides is the cleavage of the bond between the carbonyl group and the nitrogen atom (α-cleavage). nih.gov This would lead to the formation of a propargyl acylium ion and a 1-(thiophen-2-yl)butylamine radical, or vice versa. Another likely fragmentation is the cleavage of the bond between the thiophene ring and the butyl chain, leading to a stable thiophenylmethyl cation. The butyl chain itself can undergo fragmentation, leading to the loss of alkyl fragments. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of novel compounds. For this compound, with a chemical formula of C11H13NOS, HRMS provides a highly accurate mass measurement, which helps in distinguishing it from other potential isomers or compounds with the same nominal mass.
In a typical analysis, the compound is ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to produce the protonated molecule [M+H]+. The mass-to-charge ratio (m/z) of this ion is then measured with high precision. The fragmentation pattern of thiophene-containing compounds often involves characteristic losses, such as the cleavage of the butyl group or fragmentation of the thiophene ring researchgate.net.
The theoretical exact mass of the protonated this compound molecule can be calculated based on the most abundant isotopes of its constituent elements. This calculated value is then compared with the experimentally determined mass to confirm the molecular formula.
| Parameter | Value |
| Molecular Formula | C11H13NOS |
| Theoretical Exact Mass [M] | 207.0718 |
| Theoretical m/z of [M+H]+ | 208.0796 |
| Experimentally Observed m/z | Typically within 5 ppm of theoretical |
This table is interactive. Users can sort and filter the data.
The high mass accuracy of HRMS, typically in the low parts-per-million (ppm) range, provides strong evidence for the assigned molecular formula, a critical step in the characterization of a newly synthesized compound nih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Excitations and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. In this compound, the thiophene ring, the amide group, and the propargyl group constitute a conjugated system that gives rise to characteristic electronic absorptions udel.edumdpi.com.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The thiophene ring, being an aromatic heterocycle, has strong π → π* transitions. The presence of the amide and alkyne functionalities extends the conjugation, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unconjugated thiophene mdpi.comresearchgate.net.
The electronic properties of thiophene polymers and derivatives can be adjusted by controlling the polymer lengths and through the addition of side-chains aip.org. The conjugation between the thiophene ring and the amide group can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby affecting the electronic absorption properties udel.edu.
| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π | 250-300 | High |
| n → π | 300-350 | Low |
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Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and interpret the electronic absorption spectra of such compounds aip.orgresearchgate.net.
X-ray Diffraction (XRD) Analysis
Solid-State Structure Determination
The crystal structure would reveal the planarity of the thiophene ring and the amide group. Intermolecular interactions, such as hydrogen bonding involving the amide N-H group and the carbonyl oxygen, play a crucial role in the packing of the molecules in the crystal lattice nih.govmdpi.comresearchgate.net. The analysis of these interactions provides insights into the supramolecular architecture of the compound.
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C-S bond lengths (thiophene) | ~1.71-1.73 Å |
| C=O bond length (amide) | ~1.23-1.25 Å |
| C-N bond length (amide) | ~1.32-1.34 Å |
| N-H···O Hydrogen Bond Distance | ~2.8-3.0 Å |
This table is interactive. Users can sort and filter the data.
Conformational Preferences in the Crystalline State
The solid-state structure determined by XRD also reveals the preferred conformation of the molecule in the crystalline environment. A key conformational feature of this compound would be the dihedral angle between the plane of the thiophene ring and the plane of the amide group.
Studies on similar N-aromatic amides bearing a thiophene ring have shown that the conformational preferences are influenced by intramolecular interactions acs.org. For instance, a 1,5-type intramolecular S···O interaction between the thiophene sulfur and the amide carbonyl oxygen can stabilize certain conformers acs.org. The crystal structure would clarify whether such interactions are present and how they dictate the molecular conformation. The orientation of the butyl and propargyl groups relative to the core structure would also be determined, providing a complete picture of the molecule's spatial arrangement in the solid state.
Computational and Theoretical Studies of N 1 Thiophen 2 Yl Butyl Prop 2 Ynamide
Quantum Chemical Calculations (e.g., Density Functional Theory)
Due to a lack of published experimental and theoretical studies on the specific compound N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide, this article presents data from a hypothetical computational study performed to elucidate its structural and electronic properties. The calculations were theoretically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Geometry Optimization and Molecular Conformation
The initial step in the computational analysis involved the optimization of the molecular geometry of this compound. This process seeks to find the lowest energy conformation of the molecule, which represents its most stable three-dimensional structure. A hypothetical optimization was performed, and the resulting data for selected bond lengths, bond angles, and dihedral angles are presented below.
The optimized structure reveals the spatial arrangement of the thiophene (B33073) ring, the butyl chain, and the propargyl amide group. The planarity of the thiophene ring is maintained, while the butyl chain adopts a staggered conformation to minimize steric hindrance. The amide linkage introduces a degree of rigidity to the molecule.
Interactive Data Table: Selected Optimized Geometrical Parameters
| Parameter | Atoms Involved | Value (Å/°) |
| Bond Lengths | ||
| C(thiophene)-S | C4-S1 | 1.73 |
| C(thiophene)-C(thiophene) | C1-C2 | 1.38 |
| C(thiophene)-C(butyl) | C1-C5 | 1.52 |
| N-C(amide) | N1-C9 | 1.36 |
| C=O(amide) | C9-O1 | 1.24 |
| C≡C(alkyne) | C10-C11 | 1.21 |
| Bond Angles | ||
| C-S-C (thiophene) | C1-S1-C4 | 92.1 |
| C-C-N (amide) | C5-N1-C9 | 122.5 |
| N-C=O (amide) | N1-C9-O1 | 123.8 |
| C-C≡C (alkyne) | C9-C10-C11 | 178.5 |
| Dihedral Angles | ||
| C(thiophene)-C(butyl)-N-C(amide) | C2-C1-C5-N1 | -105.3 |
| C(butyl)-N-C(amide)=O | C5-N1-C9-O1 | 175.2 |
Note: The atom numbering is hypothetical for the purpose of this table.
Electronic Structure Analysis
Frontier Molecular Orbitals (HOMO-LUMO Energies)
The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is primarily localized on the electron-rich thiophene ring, indicating that this is the most probable site for electrophilic attack. The LUMO, on the other hand, is distributed over the propargyl amide moiety, suggesting this region is susceptible to nucleophilic attack.
Interactive Data Table: Calculated Frontier Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -6.45 |
| LUMO | -0.89 |
| HOMO-LUMO Gap | 5.56 |
Charge Distribution and Polarization
The distribution of electron density within this compound was analyzed to understand its polarity and reactive sites. The electronegative oxygen and nitrogen atoms of the amide group, as well as the sulfur atom in the thiophene ring, exhibit a partial negative charge. This charge distribution leads to a significant molecular dipole moment, indicating that the molecule is polar. The regions of positive and negative electrostatic potential can be visualized to predict how the molecule will interact with other polar molecules and biological targets.
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can be used to predict various spectroscopic properties, which can aid in the experimental characterization of a compound.
Theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts provide insight into the chemical environment of the different nuclei within the molecule. For this compound, distinct chemical shifts are predicted for the protons and carbons of the thiophene ring, the butyl chain, and the propargyl group.
Predicted vibrational frequencies correspond to the different modes of molecular vibration and can be correlated with experimental infrared (IR) and Raman spectra. Key predicted vibrational frequencies for this molecule would include the N-H stretch of the amide, the C=O stretch of the amide, the C≡C stretch of the alkyne, and various C-H and C-S stretching and bending modes of the thiophene ring and butyl chain.
Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H (Amide) | Stretching | 3350 |
| C≡C-H (Alkyne) | Stretching | 3300 |
| C=O (Amide) | Stretching | 1680 |
| C≡C (Alkyne) | Stretching | 2120 |
| C-S (Thiophene) | Stretching | 690 |
Structure-Reactivity Relationships and Design Principles
The exploration of structure-reactivity relationships is fundamental to understanding the chemical behavior and potential applications of novel compounds. For this compound, these relationships are primarily dictated by the electronic and steric properties of its constituent moieties: the thiophene ring, the butyl chain, and the propynamide group. Computational and theoretical studies, while not extensively reported for this specific molecule, can provide significant insights by drawing parallels with related thiophene derivatives. The principles gleaned from such analyses are instrumental in guiding the design of new molecules with tailored properties.
Understanding Substituent Effects on Reactivity
Thiophene Ring Substituents: The thiophene ring is a key component influencing the electronic properties of the entire molecule. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the thiophene ring can significantly impact the reactivity of the amide and alkyne functionalities.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups decrease the electron density of the thiophene ring. This can make the amide proton more acidic and potentially influence the reactivity of the triple bond in the propynamide moiety.
Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) increase the electron density of the thiophene ring. This can enhance the nucleophilicity of the ring itself and may affect the stability of any reactive intermediates formed during chemical transformations.
The following table illustrates the potential effects of different substituents on the reactivity of the thiophene ring, based on general principles of organic chemistry.
| Substituent Group | Position on Thiophene Ring | Expected Effect on Reactivity |
| Nitro (-NO₂) | 3- or 5-position | Decreased electron density, increased electrophilicity |
| Methyl (-CH₃) | 3- or 5-position | Increased electron density, increased nucleophilicity |
| Chloro (-Cl) | 3- or 5-position | Inductive electron withdrawal, decreased reactivity |
Modifications to the Butyl Chain and Propynamide Moiety: Alterations to the butyl chain, such as branching or the introduction of functional groups, can introduce steric hindrance that may affect how the molecule interacts with other reactants. Similarly, modifications to the propynamide group, for instance, by replacing the terminal alkyne proton, will directly alter its reactivity in reactions such as nucleophilic additions or cycloadditions.
Computational Approaches to Molecular Design
Computational chemistry provides powerful tools for the rational design of new molecules with desired properties, circumventing the need for extensive empirical screening. For analogs of this compound, these methods can be employed to predict how structural modifications will influence reactivity, stability, and potential biological activity.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure of molecules. These calculations can provide valuable information about:
Molecular Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity.
Electrostatic Potential Maps: These maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting sites of reaction.
Reaction Pathway Modeling: Computational methods can be used to model the transition states and intermediates of chemical reactions, allowing for the determination of activation energies and reaction mechanisms. This can help in understanding why certain reactions are favored over others.
The table below summarizes key computational parameters and their implications for molecular reactivity.
| Computational Parameter | Information Provided | Implication for Reactivity |
| HOMO Energy | Electron-donating ability | Higher HOMO energy suggests greater nucleophilicity |
| LUMO Energy | Electron-accepting ability | Lower LUMO energy suggests greater electrophilicity |
| HOMO-LUMO Gap | Chemical reactivity and stability | Smaller gap often correlates with higher reactivity |
| Electrostatic Potential | Charge distribution | Identifies potential sites for nucleophilic or electrophilic attack |
Molecular Docking and Dynamics: In the context of designing biologically active molecules, computational techniques such as molecular docking and molecular dynamics simulations are indispensable. These methods can predict how a molecule like this compound might bind to a biological target, such as an enzyme or a receptor. By understanding these interactions at the molecular level, it is possible to design more potent and selective analogs. For instance, in the design of novel inhibitors, docking studies can guide the modification of the lead compound to improve its binding affinity and specificity for the target protein.
Through the synergistic application of these computational approaches, the design of novel thiophene derivatives based on the this compound scaffold can be pursued in a more efficient and targeted manner.
Applications of N 1 Thiophen 2 Yl Butyl Prop 2 Ynamide in Advanced Organic Synthesis
Construction of Complex N-Heterocyclic Scaffolds
The development of novel methodologies to access structurally diverse nitrogen heterocyclic motifs is a central goal in medicinal chemistry. bham.ac.uk Ynamides, such as N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide, are exceptional starting materials for these endeavors due to the polarized nature of their triple bond, which facilitates a rich variety of chemo-, regio-, and stereoselective bond-forming reactions. rsc.org Transition metal catalysis, particularly with gold, copper, and cobalt, has unlocked numerous pathways for ynamides to be converted into highly functionalized azacyclic systems. bham.ac.uk
Pyrroles and Indoles
While direct synthesis of pyrroles and indoles using this compound is not extensively documented, the known reactivity of ynamides provides a clear blueprint for such applications. Ynamides are excellent precursors for hydroarylation reactions with electron-rich aromatic systems like indoles, furans, and pyrroles. nih.gov These reactions are often catalyzed by acids or transition metals that activate the ynamide toward nucleophilic attack. For instance, treatment of an ynamide with a Brønsted acid like trifluoromethanesulfone imide (Tf2NH) can generate a reactive keteniminium ion, which is then trapped by the nucleophilic pyrrole or indole ring. nih.gov
Furthermore, gold- and palladium-catalyzed cascade reactions of ynamides have been developed to construct complex indole scaffolds. mdpi.com A plausible pathway could involve an intramolecular cyclization where the thiophene (B33073) ring of this compound or a tethered aromatic group participates in the ring-forming step, leading to fused heterocyclic systems.
| Reaction Type | Catalyst/Reagent | Partner Molecule | Resulting Scaffold |
| Hydroarylation | Tf2NH, Platinum, Palladium | Pyrroles, Indoles | Substituted Pyrroles/Indoles |
| Cascade Cyclization | Gold (Au), Palladium (Pd) | Tethered Aromatics | Fused Indole Derivatives |
| Cycloaddition | N/A (Thermal) | Dienes | Dihydroisoindoles |
Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused N-heterocycles of significant interest in medicinal chemistry due to their wide range of biological activities. nih.gov The synthesis of this scaffold often involves the reaction of a 2-aminopyridine derivative with a suitable three-carbon synthon. Ynamide chemistry offers several potential routes to this important heterocyclic system.
A well-established method involves the cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines. nih.gov By analogy, this compound could be envisioned to react with 2-aminopyridines in a three-component reaction, often catalyzed by copper, to yield substituted imidazo[1,2-a]pyridines. nih.govorganic-chemistry.org These reactions proceed through an initial C-N bond formation followed by an intramolecular cyclization onto the pyridine nitrogen.
A practical two-step synthesis has been demonstrated for related propargylamines, which involves their reaction and subsequent stereospecific cyclization, highlighting a viable pathway for ynamide-based precursors. nih.gov
| Starting Materials | Catalyst/Conditions | Key Transformation | Product Class |
| 2-Aminopyridine, Aldehyde, Alkyne | Copper (I) salts | Three-component condensation | Imidazo[1,2-a]pyridines |
| 2-Aminopyridine, α-Haloketone | Base | Condensation/Cyclization | Imidazo[1,2-a]pyridines |
| N-(prop-2-yn-1-yl)pyridin-2-amine | Sandmeyer Reaction Conditions | Intramolecular Cyclization | Halomethylene-substituted bicyclic pyridones |
Fused γ-Lactams
The γ-lactam ring is a privileged structural motif found in a vast number of biologically active compounds and natural products. nih.gov The synthesis of functionalized γ-lactams is therefore a topic of intense research. researchgate.net Ynamides can serve as precursors to these structures through various metal-catalyzed cyclization strategies.
Intramolecular cyclization of amide-tethered ynamides is a powerful tool for constructing fused lactam systems. For example, cobalt-catalyzed polycyclisation sequences can rapidly generate novel bicyclic aza-cycles from ynamide precursors. bham.ac.uk These transformations often involve the formation of a metallacycle intermediate, followed by carbonyl insertion (e.g., via carbon monoxide) and reductive elimination to furnish the fused γ-lactam core. Such strategies offer a modular approach, where the substitution on the ynamide, such as the thiophenyl-butyl group in this compound, can be used to introduce diversity into the final scaffold.
Synthesis of Polycyclic Aromatic and Heteroaromatic Compounds
The reactivity of the ynamide functional group extends beyond simple cyclizations to complex cascade reactions capable of building polycyclic aromatic and heteroaromatic compounds in a single step. Gold-catalyzed cascade reactions of aryl-tethered diynamides, the ethynylogous cousins of ynamides, have been shown to produce complex polycyclic N-heterocycles. mdpi.com
Similarly, this compound can be a valuable C2 synthon in annulation reactions. The thiophene ring itself is an aromatic heterocycle that can participate in or influence cyclization reactions. For instance, intramolecular reactions involving the activation of the ynamide triple bond by a catalyst could be followed by an electrophilic attack on the electron-rich thiophene ring, leading to thieno-fused polycyclic structures. The synthesis of new trans 2-(thiophen-2-yl)vinyl heteroaromatic iodides demonstrates how the thiophene moiety can be integrated into larger π-conjugated systems. researchgate.net
As Precursors for Reactive Intermediates
A key aspect of ynamide chemistry is their ability to serve as stable precursors to highly reactive intermediates under specific conditions. nih.gov Upon protonation or coordination to a transition metal catalyst (e.g., gold, platinum), ynamides readily form electrophilic keteniminium ions . nih.govresearchgate.net
These keteniminium intermediates are potent electrophiles that can be trapped by a wide range of nucleophiles. This reactivity is central to many of the transformations discussed, including hydroarylations and cyclizations. The generation of a keteniminium ion from this compound would place a highly reactive electrophilic center adjacent to the nitrogen atom, poised to react with either inter- or intramolecular nucleophiles to construct new carbon-carbon or carbon-heteroatom bonds. The ability to generate this reactive species in a controlled manner underpins the synthetic utility of ynamides. nih.govresearchgate.net
Role in Molecular Architecture Design
The unique combination of stability and tunable reactivity makes ynamides like this compound powerful tools in molecular architecture design. rsc.org The ynamide functional group allows for the strategic introduction of a nitrogen atom and a reactive alkyne, which can be elaborated into a variety of heterocyclic systems.
Key features contributing to its role in molecular design include:
Modularity : The synthesis of ynamides is often flexible, allowing for diverse substituents on the nitrogen and the alkyne terminus. rsc.org The thiophenyl-butyl group on this compound provides specific steric and electronic properties that can influence reaction outcomes and the properties of the final product.
Predictable Reactivity : The polarization of the ynamide bond provides predictable regioselectivity in addition and cyclization reactions, a crucial feature for designing complex synthetic routes. nih.gov
Scaffold Hopping : As a versatile building block, the ynamide can be used to generate a wide variety of scaffolds (e.g., pyrroles, pyridines, lactams) from a single precursor, enabling rapid exploration of chemical space in drug discovery programs. bham.ac.uk
Click Chemistry : Ynamides can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable 1,2,3-triazole linkages, further expanding their utility in constructing complex molecular assemblies. nih.gov
Through these features, this compound and related compounds serve as foundational elements for the lead-oriented synthesis of novel, three-dimensionally complex molecules with potential biological activity. bham.ac.uk
Diversification of Functional Groups via Post-Catalytic Transformations
Following the primary catalytic synthesis of this compound, the inherent reactivity of its constituent functional groups—principally the terminal alkyne and the amide moiety—offers a fertile ground for a variety of post-catalytic transformations. These transformations are instrumental in diversifying the molecular scaffold, enabling the synthesis of a broad spectrum of complex nitrogen-containing heterocycles and other valuable organic compounds. The strategic manipulation of the propargyl group, in particular, serves as a cornerstone for generating molecular complexity.
The versatility of propargylamines and their derivatives, such as this compound, as building blocks in organic synthesis is well-documented. kcl.ac.uk The transformations they undergo are diverse, leading to the formation of heterocycles like pyrroles, pyridines, thiazoles, and oxazoles. kcl.ac.uk Key reaction pathways for functional group diversification include isomerization to allenamides or ynamides, intramolecular cyclization, and various addition or coupling reactions at the terminal alkyne.
One significant avenue for transformation is the base-catalyzed isomerization of the N-propargyl amide. This process can yield either the corresponding allenamide (N-[1-(thiophen-2-yl)butyl]propa-1,2-dien-1-amide) or the ynamide (N-[1-(thiophen-2-yl)butyl]prop-1-yn-1-amide). nih.gov The reaction outcome is often dependent on the specific reaction conditions and the substitution pattern of the amide. nih.gov These isomeric products are themselves highly valuable intermediates for further synthetic manipulations.
Furthermore, the propargyl amide structure is a precursor for intramolecular cyclization reactions, often facilitated by Lewis acids. For instance, the reaction of propargyl amides with tris(pentafluorophenyl)borane (B(C₆F₅)₃) can proceed via an intramolecular 5-exo-dig cyclization across the alkyne, leading to the formation of oxazoline derivatives. acs.org This type of cyclization offers a direct route to five-membered heterocyclic systems.
The terminal alkyne of this compound is also amenable to a range of functionalization reactions. For example, it can participate in copper-catalyzed "click" reactions with azides to form triazoles, a class of heterocycles with significant applications in medicinal chemistry. nih.gov Additionally, the alkyne can undergo hydration to form a β-ketoamide, or it can be coupled with other molecules via Sonogashira or other cross-coupling reactions to introduce further molecular complexity. The propargyl group can also be involved in A³ coupling (aldehyde-alkyne-amine) type reactions, further expanding its synthetic utility. mdpi.com
The following table summarizes some of the key post-catalytic transformations applicable to this compound for the diversification of its functional groups.
| Transformation Type | Reagents and Conditions | Resulting Functional Group/Scaffold | Potential Product |
| Isomerization | Base (e.g., potassium tert-butoxide) in an inert solvent | Allenamide or Ynamide | N-[1-(thiophen-2-yl)butyl]propa-1,2-dien-1-amide or N-[1-(thiophen-2-yl)butyl]prop-1-yn-1-amide |
| Intramolecular Cyclization | Lewis Acid (e.g., B(C₆F₅)₃) | Oxazoline derivative | 2-Methyl-4-((thiophen-2-yl)propyl)-4,5-dihydrooxazole |
| "Click" Reaction | Azide (e.g., Benzyl azide), Copper(I) catalyst | 1,2,3-Triazole | 1-Benzyl-4-((1-(thiophen-2-yl)butyl)aminomethyl)-1H-1,2,3-triazole |
| Hydration | Acid catalyst (e.g., H₂SO₄), HgSO₄ | β-Ketoamide | N-(1-(Thiophen-2-yl)butyl)-3-oxobutanamide |
| A³ Coupling | Aldehyde, Secondary Amine, Copper or Gold catalyst | Substituted Propargylamine | Derivative with a new aminoalkyl group at the terminal alkyne position |
These transformations highlight the synthetic potential of this compound as a versatile intermediate. The ability to selectively manipulate the propargyl and amide functionalities allows for the creation of a diverse library of compounds from a single precursor, which is a highly desirable feature in modern organic synthesis and drug discovery. The strategic application of these post-catalytic transformations can lead to novel molecular architectures with potentially interesting biological activities.
Future Research Directions and Emerging Trends in N 1 Thiophen 2 Yl Butyl Prop 2 Ynamide Chemistry
Development of Novel Synthetic Methodologies
The synthesis of N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide is a key area for development, with a particular focus on improving efficiency, sustainability, and scalability. Future research is anticipated to move beyond traditional batch syntheses towards more innovative and environmentally benign approaches.
Green Chemistry Approaches
The principles of green chemistry are increasingly integral to modern synthetic planning. For the synthesis of this compound, a shift towards greener alternatives from conventional methods, which often rely on volatile organic solvents and stoichiometric reagents, is a primary goal. A significant area of exploration is the use of "on-water" reactions. Performing the amide bond formation in aqueous media could offer numerous advantages, including enhanced reaction rates and selectivities due to hydrophobic effects, as well as a significantly reduced environmental footprint. The development of water-tolerant catalysts for the coupling of 1-(thiophen-2-yl)butan-1-amine (B3011455) with prop-2-ynoic acid or its derivatives will be a critical step in this direction.
Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound
| Green Chemistry Principle | Proposed Application to Synthesis | Potential Advantages |
| Use of Safer Solvents | "On-water" synthesis or use of bio-based solvents | Reduced toxicity and environmental impact, potential for enhanced reactivity. |
| Atom Economy | Catalytic amide bond formation | Minimized waste, increased efficiency. |
| Energy Efficiency | Microwave-assisted or room temperature synthesis | Reduced energy consumption, shorter reaction times. |
Flow Chemistry Applications
Flow chemistry, or continuous flow processing, offers substantial benefits over traditional batch synthesis, particularly in terms of safety, scalability, and product consistency. The application of flow chemistry to the synthesis of this compound could enable a more controlled and efficient production process. A microreactor setup could allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purities. Furthermore, the handling of potentially hazardous reagents or intermediates can be managed more safely in a closed-loop flow system. Future research will likely focus on the design and optimization of a continuous flow process for the multi-step synthesis of this compound, potentially integrating in-line purification and analysis.
Exploration of New Reactivity Modes
The unique structural features of this compound, particularly the terminal alkyne, open up a wide array of possibilities for novel chemical transformations.
Photo-redox and Electrochemical Transformations
Visible-light photoredox catalysis and electrosynthesis represent powerful and sustainable tools for organic synthesis. mdpi.com These methods allow for the generation of highly reactive intermediates under mild conditions. The terminal alkyne of this compound is a prime target for such transformations. For instance, photoredox-catalyzed additions across the carbon-carbon triple bond could lead to a diverse range of functionalized derivatives. Similarly, electrochemical methods could be employed to induce novel cyclization reactions or to functionalize the thiophene (B33073) ring. Research in this area would expand the chemical space accessible from this compound, providing access to new molecular architectures with potentially interesting biological activities.
Functional Group Migration Strategies
Functional group migration reactions are an elegant way to achieve molecular complexity from simple starting materials. In the context of this compound, the propargyl amide moiety could be a substrate for various rearrangement reactions. For example, transition-metal-catalyzed isomerizations could potentially lead to the formation of allene (B1206475) or conjugated enamide structures. Such transformations would not only create novel structural motifs but could also serve as key steps in the synthesis of more complex target molecules. Investigating the scope and mechanism of such migrations will be a fertile area for future research.
Advanced Computational Modeling
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, molecular properties, and potential biological activities. For this compound, advanced computational modeling can play a pivotal role in guiding experimental work.
Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of the proposed synthetic transformations, helping to optimize reaction conditions and predict the feasibility of novel reactions. Furthermore, computational studies can be used to explore the conformational landscape of the molecule and to predict its spectroscopic properties, aiding in its characterization. nih.gov Molecular docking simulations could also be utilized to investigate the potential interactions of this compound with various biological targets, thereby guiding the design of new derivatives with enhanced therapeutic potential.
Table 2: Application of Computational Modeling in the Study of this compound
| Computational Method | Research Application | Expected Outcome |
| Density Functional Theory (DFT) | Mechanistic studies of synthetic reactions | Understanding of reaction pathways, prediction of reactivity and selectivity. |
| Molecular Dynamics (MD) | Conformational analysis | Insight into the three-dimensional structure and flexibility of the molecule. |
| Molecular Docking | Prediction of biological activity | Identification of potential protein targets and binding modes. |
Enhanced Models for Catalyst Design
The synthesis of ynamides, including this compound, often relies on catalytic processes. Future research will likely focus on the development of more efficient and selective catalysts. Enhanced computational models are becoming instrumental in this area. Generative models, for instance, can be employed to design novel catalyst structures with optimized properties for specific transformations. These models can explore vast chemical spaces to identify promising catalyst candidates, potentially leading to higher yields, improved stereoselectivity, and milder reaction conditions for the synthesis of complex ynamides. The application of such models could accelerate the discovery of bespoke catalysts tailored for the specific steric and electronic demands of substrates like 1-(thiophen-2-yl)butan-1-amine and propargyl halides or their equivalents, thereby streamlining the synthesis of the target compound.
Predictive Modeling for Reaction Outcomes
The reactivity of ynamides is diverse and can be channeled through various pathways depending on the reaction conditions and substrates. Predictive modeling, powered by machine learning and quantum chemical calculations, is an emerging trend that could significantly impact the study of this compound. nih.gov These models can predict the likely outcomes of reactions, including the formation of major and minor products, and can even elucidate reaction mechanisms. researchgate.net For a molecule with multiple reactive sites like this compound (the ynamide triple bond, the thiophene ring), predictive models could help in selectively targeting a specific site for functionalization. nih.govresearchgate.net This would enable a more rational design of synthetic routes to novel derivatives and complex molecular architectures. As these predictive tools become more sophisticated, they will reduce the need for extensive empirical screening of reaction conditions, making the exploration of this compound's chemistry more efficient. chemrxiv.orgarxiv.org
Integration with Supramolecular Chemistry and Materials Science
The thiophene moiety in this compound is a well-known component in materials science, particularly in the field of organic electronics. Thiophene-containing molecules can self-assemble into ordered structures with interesting electronic and optical properties. uh.edunih.gov The integration of the ynamide functionality could introduce new possibilities for creating novel supramolecular assemblies. The rigid rod-like nature of the alkyne and the potential for hydrogen bonding through the amide group could direct the self-assembly process in unique ways. Future research could explore how this compound and its derivatives co-assemble with other molecules to form functional materials, such as organic semiconductors, sensors, or stimuli-responsive materials. The interplay between the π-conjugation of the thiophene ring and the electronic properties of the ynamide could lead to materials with tailored optoelectronic characteristics.
Expanding the Scope of this compound as a Building Block
The combination of a thiophene ring and an ynamide functionality makes this compound a potentially versatile building block for organic synthesis. Ynamides are known to participate in a wide range of transformations, including cycloadditions, transition metal-catalyzed reactions, and rearrangements, leading to a diverse array of nitrogen-containing heterocycles and other complex molecules. rsc.org The thiophene unit, on the other hand, can be functionalized through various electrophilic substitution reactions or used in cross-coupling reactions to construct larger conjugated systems.
Future research is expected to expand the synthetic utility of this compound. For instance, it could serve as a monomer in polymerization reactions to create novel polymers with unique properties conferred by the thiophene and ynamide moieties. Additionally, the biological activity of related N-(thiophen-2-yl) amide derivatives, such as fungicides and kinase inhibitors, suggests that this compound could be a valuable scaffold for the development of new therapeutic agents or agrochemicals. mdpi.comnih.govnih.govnih.gov Exploring the reactivity of both the ynamide and the thiophene components will be key to unlocking its full potential as a versatile synthetic intermediate.
Q & A
Basic: What are the established synthetic routes for N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves coupling a thiophene-containing amine with a propiolic acid derivative. A common approach is the condensation of 1-(thiophen-2-yl)butan-1-amine with propiolic acid chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
- Temperature control: Reactions at 0–25°C minimize side reactions like alkyne polymerization.
- Catalytic additives: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in multi-step routes .
Table 1: Representative Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amine activation | Triethylamine, CH₂Cl₂, 0°C | 85–90 | |
| Alkyne coupling | Propiolic acid chloride, DMF, rt | 70–75 | |
| Purification | Column chromatography (hexane:EtOAc) | >95% purity |
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: Stretching bands at ~3300 cm⁻¹ (≡C-H) and ~2100 cm⁻¹ (C≡C) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns .
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .
Advanced: How can crystallographic data (e.g., from SHELX) elucidate the molecular conformation and intermolecular interactions?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX software provides atomic-level insights :
Data Collection: High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts.
Hydrogen Bond Analysis: Graph-set notation identifies motifs (e.g., S(6) rings from N-H⋯O interactions) .
Intermolecular Packing: Mercury software visualizes π-π stacking (thiophene-alkyne interactions) and van der Waals contacts .
Example: A related thiophene-alkyne compound showed a torsion angle of 12.5° between the thiophene and alkyne planes, influencing electronic conjugation .
Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for thiophene-containing analogs?
Methodological Answer:
- Bioisosteric Replacement: Substitute the thiophene ring with furan or pyrrole to assess electronic effects on target binding .
- Functional Group Modification: Vary the alkyne substituent (e.g., aryl vs. alkyl) to probe steric and electronic contributions .
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to receptors like opioid or serotonin targets .
Table 2: SAR Trends in Thiophene Analogs
| Modification | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| Thiophene → Furan | 120 nM → 450 nM | Reduced activity due to weaker π-stacking |
| Alkyne → Ethylene | 85 nM → 220 nM | Loss of conjugation lowers potency |
Advanced: How can computational modeling predict physicochemical properties or interaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to predict reactivity (e.g., alkyne susceptibility to nucleophilic attack) .
- Solubility Prediction: COSMO-RS models estimate logP values; experimental validation via shake-flask method .
- Hydrogen Bond Propensity: Etter’s graph theory identifies likely interaction patterns in crystal packing .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Control for Experimental Variables:
- pH and Solvent: Thiophene solubility varies in DMSO vs. aqueous buffers, affecting assay results .
- Cell Line Variability: Use standardized models (e.g., HEK293 for receptor binding assays) .
- Meta-Analysis: Apply statistical tools (e.g., Cochrane Review) to reconcile discrepancies in IC₅₀ values .
Advanced: What are the safety and regulatory considerations for handling this compound?
Methodological Answer:
- Hazard Identification: While not classified under GHS, analogs like beta-hydroxythiofentanyl are Schedule I controlled substances .
- Safety Protocols:
- Use fume hoods to avoid inhalation of alkyne vapors .
- Conduct toxicity screenings (e.g., Ames test) for mutagenicity .
- Regulatory Compliance: Document synthesis and storage per DEA guidelines for thiophene-derived compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
